N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide
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Overview
Description
N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different ring strain and reactivity.
Oxetane: A four-membered oxygen-containing heterocycle with different electronic properties.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide is unique due to the combination of the azetidine ring and the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylcyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c1-12(7-9-5-6-11-9)10(13)8-3-2-4-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
QLFIQVDNEPUEOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
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